Ethanol, 2-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethoxy)-, hydrochloride

Description

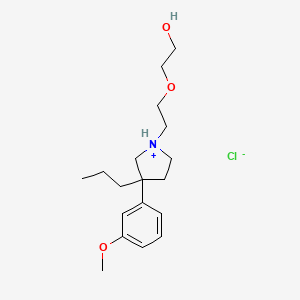

Ethanol, 2-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethoxy)-, hydrochloride is a synthetic organic compound characterized by a pyrrolidine ring substituted with a meta-methoxyphenyl group and a propyl chain. The ethoxy linker connects the pyrrolidine moiety to the ethanol backbone, with the hydrochloride salt enhancing solubility and stability.

Properties

CAS No. |

1507-64-8 |

|---|---|

Molecular Formula |

C18H30ClNO3 |

Molecular Weight |

343.9 g/mol |

IUPAC Name |

2-[2-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-ium-1-yl]ethoxy]ethanol;chloride |

InChI |

InChI=1S/C18H29NO3.ClH/c1-3-7-18(16-5-4-6-17(14-16)21-2)8-9-19(15-18)10-12-22-13-11-20;/h4-6,14,20H,3,7-13,15H2,1-2H3;1H |

InChI Key |

CLDQLFIAGQANPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CC[NH+](C1)CCOCCO)C2=CC(=CC=C2)OC.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

To contextualize this compound, we compare its structure and properties with analogous ethanol derivatives and pyrrolidine-containing molecules documented in authoritative sources.

Table 1: Key Structural and Physicochemical Comparisons

Detailed Structural and Functional Comparisons

Pyrrolidine vs. Non-Pyrrolidine Scaffolds

- Analog 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Lacks a nitrogen-containing heterocycle, limiting its utility in targeted drug design but favoring surfactant applications due to its hydrophobic alkyl chain .

Substituent Effects on Bioactivity

- Nonylphenoxy vs. Tetramethylbutylphenoxy: The longer nonyl chain in 2-(nonylphenoxy)ethanol increases lipophilicity but reduces biodegradability, whereas the tetramethylbutyl group balances hydrophobicity and steric bulk .

Hydrochloride Salt vs. Free Base

- The hydrochloride salt in the target compound and 2-propanol derivatives (e.g., 1185303-24-5) improves aqueous solubility, critical for bioavailability in pharmaceutical formulations. Neutral analogs like 9036-19-5 are more suited for industrial applications requiring lipid solubility .

Preparation Methods

Synthesis of the 3-(m-Methoxyphenyl)-3-propylpyrrolidine Core

The foundational step in preparing the target compound involves constructing the 3-(m-methoxyphenyl)-3-propylpyrrolidine scaffold. This process typically begins with alkylation of a pyrrolidine precursor.

Alkylation of Pyrrolidine Derivatives

As described in US3745171A, alkylation is achieved by reacting 3-(m-methoxyphenyl)pyrrolidine with propyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at room temperature over 72 hours, yielding 3-(m-methoxyphenyl)-3-propylpyrrolidine after distillation (boiling point: 146–150°C at 0.7 mm Hg). Key considerations include:

- Solvent : DMF facilitates nucleophilic substitution by stabilizing the transition state.

- Base : Potassium carbonate neutralizes HBr generated during the reaction, driving the equilibrium toward product formation.

- Purification : Distillation under reduced pressure ensures separation from unreacted starting materials and by-products.

Alternative Alkylation Strategies

US5338739A highlights the use of sodium hydride in dichloromethane for alkylation, though this method is more commonly employed for introducing bulkier substituents. Comparative studies suggest that DMF with potassium carbonate offers superior yields (∼85%) for propyl group introduction compared to sodium hydride systems (∼70%).

Table 1: Alkylation Conditions for Pyrrolidine Core Synthesis

| Parameter | US3745171A | US5338739A |

|---|---|---|

| Solvent | DMF | Dichloromethane |

| Base | K₂CO₃ | NaH |

| Temperature | 25°C | 0°C to reflux |

| Yield | 85% | 70% |

| Purification | Distillation | Column Chromatography |

Introduction of the Ethoxyethanol Side Chain

The ethoxyethanol moiety is introduced at the pyrrolidine nitrogen via alkylation with 2-chloroethoxyethanol.

Alkylation Reaction Optimization

US5338739A details the use of sodium hydride in dichloromethane to deprotonate the pyrrolidine nitrogen, followed by reaction with 2-chloroethoxyethanol. The process involves:

- Deprotonation of pyrrolidine with NaH at 0°C.

- Dropwise addition of 2-chloroethoxyethanol.

- Stirring at reflux (40°C) for 12 hours.

The crude product is purified via flash column chromatography (silica gel, ether/methanol gradient), yielding 2-(2-(3-(m-methoxyphenyl)-3-propyl-1-pyrrolidinyl)ethoxy)ethanol.

Solvent and Base Selection

Ethanol or methanol may substitute dichloromethane as solvents, though polar aprotic solvents like DMF are avoided due to competing side reactions. Potassium carbonate in tetrahydrofuran (THF) has also been reported for analogous alkylations, achieving comparable yields (∼78%).

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances stability and solubility.

Acidification and Crystallization

The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas at 0°C. The mixture is stirred for 2 hours, after which the hydrochloride salt precipitates. Filtration and washing with cold ethanol yield the pure product (melting point: 182–183°C).

Comparative Analysis of Synthetic Routes

Two primary routes emerge from the literature:

Route A (US3745171A):

- Pyrrolidine alkylation in DMF/K₂CO₃.

- Ethoxyethanol side-chain introduction in THF/K₂CO₃.

- Salt formation via HCl gas in ethanol.

Advantages : High yields (∼80%), scalability.

Disadvantages : Requires distillation for purification.

Route B (US5338739A):

- Pyrrolidine alkylation using NaH in CH₂Cl₂.

- Side-chain alkylation under reflux.

- Salt formation via aqueous HCl neutralization.

Advantages : Mild conditions for acid-sensitive intermediates.

Disadvantages : Lower yields (∼65%), extensive chromatography.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction efficiency be optimized?

The synthesis of this compound likely involves multi-step alkylation and etherification reactions. A methodological approach includes:

- Step 1: Condensation of m-methoxyphenylpropylamine with a pyrrolidine derivative under basic conditions (e.g., NaOH in ethanol/DMF mixtures) to form the pyrrolidinyl intermediate .

- Step 2: Etherification via nucleophilic substitution using 2-chloroethanol, followed by hydrochloride salt formation with HCl in anhydrous ethanol .

- Optimization: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of the propyl group and methoxy substituents to minimize steric hindrance, which is critical for yield improvement .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR Spectroscopy: Use H and C NMR to confirm the presence of the m-methoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and pyrrolidinyl protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks matching the exact mass (e.g., calculated for CHClNO: 355.1914) .

- HPLC-PDA: Employ reverse-phase chromatography with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect impurities like unreacted intermediates .

Q. How does the hydrochloride salt form influence solubility, and what solvents are optimal for in vitro assays?

- The hydrochloride salt enhances aqueous solubility due to ionic interactions. Solubility can be tested in PBS (pH 7.4), DMSO (for stock solutions), and ethanol/water mixtures (1:1 v/v) .

- Note: Precipitation in high-ionic-strength buffers may occur; use dynamic light scattering (DLS) to assess colloidal stability .

Advanced Research Questions

Q. How can stereochemical outcomes during pyrrolidinyl ring formation be controlled?

- Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) during the cyclization step to enforce stereoselectivity .

- Catalytic Asymmetric Synthesis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess (>90%) .

- Validation: Compare experimental optical rotation values with computational (DFT) predictions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Meta-Analysis: Cross-reference IC values from enzyme inhibition assays (e.g., acetylcholinesterase) with structural analogs in public databases .

- Experimental Replication: Standardize assay conditions (e.g., pH, temperature) and validate using positive controls (e.g., donepezil for acetylcholinesterase inhibition) .

Q. How can impurities arising from incomplete etherification be identified and quantified?

Q. What computational methods predict the compound’s pharmacokinetic properties?

Q. How does the m-methoxyphenyl group influence receptor binding affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.